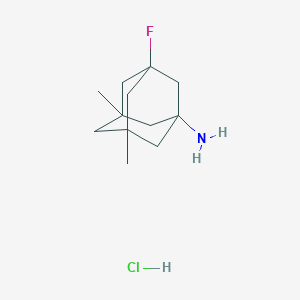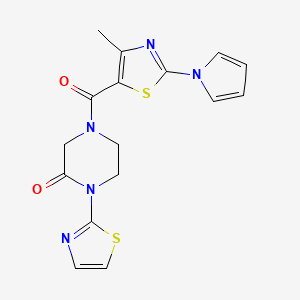![molecular formula C14H15N3O2S B2923362 6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448026-66-1](/img/structure/B2923362.png)
6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, condensation of malononitrile with amide-bearing groups such as formamide or benzamidine can result in the formation of 4-amino-5-cyano pyrimidine .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be influenced by various substituents. Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Chemical Reactions Analysis
Pyrimidine derivatives have diverse chemical reactivity. They have been developed drastically as potent anticancer agents . The chemical reactions of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by various substituents. For instance, electron-withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .科学的研究の応用
Crystal Structure Analysis
- Hydrogen Bond Motifs in Aminopyrimidine Derivatives : Research involving pyrimidine and aminopyrimidine derivatives, such as those related to "6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine," showcases their structural significance. For instance, pyrimethamine, a related compound, demonstrates how sulfonate and carboxylate groups can interact through hydrogen bonding, forming specific motifs crucial for their biological activity. This understanding aids in the design of compounds with targeted properties (Balasubramani, Muthiah, & Lynch, 2007).
Antifungal and Antitumor Activity
- Antifungal and Antitumor Derivatives : Derivatives of pyrrolo[3,4-d]pyrimidine, such as those containing sulfonamido groups, have shown remarkable antifungal activity. This highlights the potential of these compounds in developing new antifungal agents. Additionally, their structure-activity relationship provides insights into designing derivatives with enhanced biological activities (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Antimicrobial Evaluation
- Synthesis and Antimicrobial Activity : The synthesis of novel pyrazolopyrimidines, incorporating sulfone groups, demonstrates the versatility of pyrimidine derivatives in generating compounds with significant antimicrobial activities. These findings support the exploration of pyrimidine-based sulfonamides as promising candidates for antimicrobial drug development (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis Methodologies
- Novel Synthesis Approaches : Studies have detailed innovative synthesis methods for pyrimidine derivatives, including those related to "this compound." These methodologies not only enhance the efficiency of synthesis but also contribute to the greener production of these compounds, emphasizing their potential for further scientific exploration (Hongbin, 2011).
Biological Active Sulfonamide Hybrids
- Sulfonamide-based Hybrid Compounds : The development of sulfonamide hybrids, incorporating pyrimidine derivatives, underscores the therapeutic potential of these compounds. Their wide range of biological activities, from antibacterial to antitumor effects, signifies the importance of "this compound" and its derivatives in the pharmaceutical field. This approach to drug design leverages the structural attributes of pyrimidines to create more effective and targeted therapies (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
作用機序
Target of Action
The primary targets of the compound “6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” are currently unknown. This compound belongs to the class of pyrimido[4,5-d]pyrimidines , which have been studied for their diverse biological activities.
Mode of Action
Compounds in the pyrimido[4,5-d]pyrimidine class have been shown to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects . The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrimido[4,5-d]pyrimidines have been shown to interact with various biochemical pathways depending on their specific structure and substituents
Result of Action
Pyrimido[4,5-d]pyrimidines have been shown to exhibit cytotoxic activities against various cancer cell lines . The specific effects of this compound on molecular and cellular processes need to be investigated further.
Safety and Hazards
将来の方向性
The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development. It has diverse chemical reactivity, accessibility and a wide range of biological activities . Thus, scientists and researchers of medicinal chemistry discipline could design small molecules with a pyrimidine scaffold possessing more promising anticancer potential .
特性
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-3-4-13(5-11(10)2)20(18,19)17-7-12-6-15-9-16-14(12)8-17/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWFBKDEORVKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)
![2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923280.png)
![3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile](/img/structure/B2923282.png)


![N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B2923285.png)



![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2923294.png)
![1-({3-Ethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}sulfonyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2923297.png)

![1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2923301.png)
